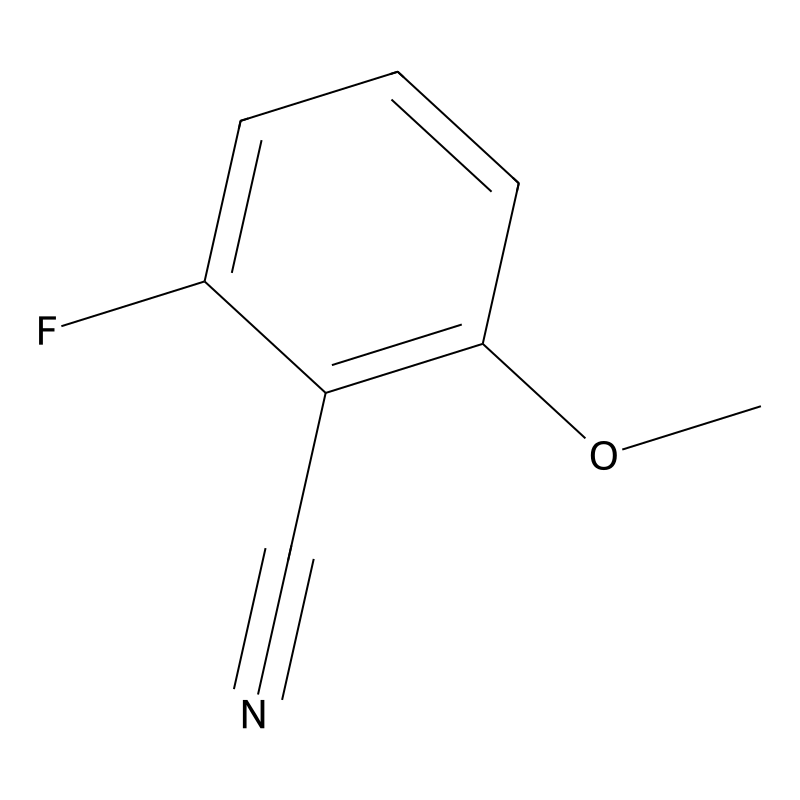

2-Fluoro-6-methoxybenzonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Building Block

2-Fluoro-6-methoxybenzonitrile (FMBN) is a valuable compound in organic synthesis due to its unique structure. It possesses both a fluorine atom and a methoxy group attached to a benzene ring, making it a bifunctional molecule. The fluorine atom introduces a slight negative charge, while the methoxy group introduces a slight positive charge, creating a beneficial polarity profile for various chemical reactions []. This specific combination of functional groups allows FMBN to act as a versatile building block in the construction of more complex molecules with desirable properties.

Synthetic Applications

FMBN finds application in the synthesis of a range of organic compounds, including:

- Heterocycles: FMBN can be incorporated into the structure of heterocycles, which are ring-shaped molecules containing atoms other than carbon in the ring. The presence of FMBN can influence the electronic and biological properties of the resulting heterocycles.

- Pharmaceutical Compounds: Due to its potential for influencing biological activity, FMBN can be a valuable building block in the design and synthesis of novel pharmaceutical compounds [].

- Functional Materials: Researchers are exploring the use of FMBN in the development of functional materials with specific properties, such as liquid crystals or organic light-emitting diodes (OLEDs) [].

Research on Properties

Beyond its use in synthesis, FMBN itself is a subject of scientific research to understand its fundamental properties. Studies have been conducted on:

- Vibrational Spectra: Computational methods have been used to analyze the vibrational spectra of FMBN, which provides insights into its molecular structure and bonding [].

- Electrostatic Potential Surface: Understanding the electrostatic potential surface of FMBN helps predict its reactivity and interactions with other molecules [].

2-Fluoro-6-methoxybenzonitrile is an organic compound with the molecular formula C8H6FNO. It is a derivative of benzonitrile, characterized by a fluorine atom at the second position and a methoxy group at the sixth position of the benzene ring. This compound is notable for its applications in organic synthesis and as a building block in pharmaceutical and chemical industries. The presence of the fluorine atom enhances its reactivity, making it useful in various chemical transformations .

- Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols under suitable conditions.

- Oxidation: The methoxy group can be oxidized to produce corresponding aldehydes or carboxylic acids.

- Reduction: The nitrile group can be reduced to form primary amines.

These reactions are significant for synthesizing more complex organic molecules and for modifying biological compounds.

The biological activity of 2-Fluoro-6-methoxybenzonitrile is primarily linked to its potential as an enzyme inhibitor. It may interact with specific enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can bind to particular receptors, modulating their activity and influencing downstream signaling pathways. Its functional groups allow it to participate in reactions that may alter the function of biological molecules, making it a candidate for further pharmacological studies .

Various synthetic routes have been developed for producing 2-Fluoro-6-methoxybenzonitrile:

- Nucleophilic Aromatic Substitution: A common method involves the reaction of 2,6-difluorobenzonitrile with methanol in the presence of a base. This reaction typically occurs under mild conditions, such as room temperature, yielding high selectivity for the desired product.

- Industrial Production: In industrial settings, large-scale nucleophilic substitution reactions may be optimized using continuous flow reactors and catalysts to enhance efficiency and yield .

These methods provide flexibility in synthesizing this compound for research and industrial applications.

2-Fluoro-6-methoxybenzonitrile has several applications:

- Organic Synthesis: It serves as an important intermediate in the synthesis of more complex organic compounds.

- Pharmaceutical Industry: Its derivatives are being explored for their potential therapeutic effects, particularly as inhibitors of specific enzymes involved in various diseases.

- Chemical Research: The compound is used in studies related to chemical reactivity and mechanism investigations due to its unique functional groups .

Studies have indicated that 2-Fluoro-6-methoxybenzonitrile may interact with various biological targets, including enzymes and receptors. These interactions can lead to modulation of biochemical pathways, making it a valuable compound for drug discovery and development. Its ability to inhibit certain enzymes suggests potential therapeutic applications, particularly in cancer treatment and other diseases where enzyme inhibition is beneficial .

Several compounds share structural similarities with 2-Fluoro-6-methoxybenzonitrile. Here are some notable examples:

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| 4-Bromo-2-fluoro-6-methoxybenzonitrile | C8H6BrFNO | Contains bromine instead of fluorine |

| 2-Chloro-6-methoxybenzonitrile | C8H7ClO | Contains chlorine instead of fluorine |

| 3-Fluoro-4-methoxybenzonitrile | C8H7FNO | Different substitution pattern on the ring |

These compounds exhibit unique properties due to their different halogen substituents or positions on the benzene ring. The presence of fluorine in 2-Fluoro-6-methoxybenzonitrile enhances its reactivity compared to its bromo or chloro counterparts, making it particularly valuable in synthetic organic chemistry .

2-Fluoro-6-methoxybenzonitrile (CAS RN: 94088-46-7) is an aromatic organic compound with the molecular formula C₈H₆FNO. Its IUPAC name derives from a benzene ring substituted with a fluorine atom at the 2-position, a methoxy group (-OCH₃) at the 6-position, and a nitrile (-CN) functional group at the 1-position. The compound’s structural identity is further defined by its SMILES notation (COC₁=C(C(=CC=C₁)F)C#N) and InChIKey (YPMSIWYNTPSPMV-UHFFFAOYSA-N). Common synonyms include 6-fluoro-o-anisonitrile, 2-fluoro-6-methoxybenzenecarbonitrile, and MFCD00042291.

The benzene ring’s substituents create distinct electronic and steric effects. The fluorine atom’s electronegativity induces electron-withdrawing characteristics, while the methoxy group contributes electron-donating resonance effects. These properties influence reactivity in synthetic applications, particularly in electrophilic substitution and metal-catalyzed reactions.

Historical Context of Fluorinated Benzonitriles

The development of fluorinated benzonitriles is rooted in advancements in organofluorine chemistry. Early work by Alexander Borodin in 1862 demonstrated halogen exchange reactions to synthesize aryl fluorides, laying the groundwork for later fluorination techniques. The isolation of elemental fluorine by Henri Moissan in 1886 enabled direct fluorination methods, though early attempts often resulted in uncontrolled reactions.

Benzonitrile itself was first synthesized in 1844 via thermal dehydration of ammonium benzoate. The introduction of fluorine into benzonitrile frameworks gained momentum in the mid-20th century, driven by the Manhattan Project’s need for fluorinated materials resistant to uranium hexafluoride. Modern synthetic routes, such as palladium-catalyzed cyanation and directed ortho-metalation, have since refined the production of fluorinated benzonitriles like 2-fluoro-6-methoxybenzonitrile.

Significance in Organic Synthesis and Materials Science

2-Fluoro-6-methoxybenzonitrile serves as a versatile building block in pharmaceutical and materials chemistry. Its electron-deficient aromatic ring facilitates nucleophilic aromatic substitution, enabling the synthesis of heterocycles such as quinazolines and triazolopyrimidines. In materials science, the compound’s fluorinated backbone enhances thermal stability and optoelectronic properties, making it valuable in designing thermally activated delayed fluorescence (TADF) emitters and metal-organic frameworks (MOFs).

The nitrile group’s ability to coordinate transition metals underpins its role in catalytic systems. For example, nickel complexes of 2-fluoro-6-methoxybenzonitrile exhibit unique reactivity in C–CN bond activation, a process critical for constructing carbon-carbon bonds in complex molecules.

Synthesis and Structural Analysis of 2-Fluoro-6-Methoxybenzonitrile

Synthetic Pathways and Methodologies

2-Fluoro-6-methoxybenzonitrile is typically synthesized via sequential functionalization of aniline derivatives. A common route involves:

- Bromination: 2-Fluoroaniline undergoes N-bromosuccinimide (NBS)-mediated bromination to yield 4-bromo-2-fluoroaniline.

- Diazotization and Cyanation: The intermediate is diazotized with sodium nitrite and hydrochloric acid, followed by treatment with copper cyanide to introduce the nitrile group.

- Methoxyation: Methoxylation via nucleophilic substitution using methanol and a base completes the synthesis.

Alternative methods include palladium-catalyzed cyanation of 2-fluoro-6-methoxyiodobenzene, which offers higher regioselectivity. Industrial-scale production often employs continuous flow reactors to optimize yield and purity.

Structural Characterization Techniques

X-ray Crystallography: Single-crystal X-ray studies reveal a planar benzene ring with bond lengths of 1.864 Å (C–F), 1.909 Å (C≡N), and 1.434 Å (C–O). The dihedral angle between the methoxy group and the aromatic plane is 9.49°, minimizing steric hindrance.

Spectroscopic Analysis:

- NMR: ¹H NMR (400 MHz, CDCl₃) shows resonances at δ 3.91 (s, 3H, OCH₃), 6.78–7.12 (m, 3H, aromatic).

- FT-IR: Peaks at 2,230 cm⁻¹ (C≡N stretch), 1,250 cm⁻¹ (C–F), and 1,020 cm⁻¹ (C–O).

- Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 151.14 [M+H]⁺.

Computational Studies: Density functional theory (DFT) calculations predict a HOMO-LUMO gap of 5.2 eV, consistent with its electronic stability. Natural bond orbital (NBO) analysis highlights hyperconjugative interactions between the nitrile group and the aromatic π-system.

Physicochemical Properties and Reactivity

Physical and Thermochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 103–105°C | |

| Boiling Point | 232.1°C (predicted) | |

| Density | 1.18 g/cm³ | |

| Solubility | Soluble in methanol, acetone | |

| Dielectric Constant | 5.42 (similar to fluorobenzene) |

The compound’s low melting point and moderate solubility in polar solvents facilitate its use in solution-phase reactions.

Reactivity and Degradation Pathways

2-Fluoro-6-methoxybenzonitrile undergoes three primary reactions:

- Nucleophilic Aromatic Substitution: The fluorine atom at the 2-position is susceptible to displacement by amines or alkoxides, yielding substituted aniline or ether derivatives.

- Metal Coordination: The nitrile group binds to transition metals (e.g., Ni, Pd), forming complexes that catalyze cross-coupling reactions.

- Electrophilic Addition: The electron-deficient ring reacts with electrophiles (e.g., NO₂⁺) at the 4-position, guided by the methoxy group’s directing effects.

Degradation under UV light produces 2-fluoro-6-methoxybenzoic acid via hydrolysis of the nitrile group.

Applications in Organic Synthesis and Materials Science

Role in Pharmaceutical Intermediate Synthesis

2-Fluoro-6-methoxybenzonitrile is a key precursor in anticancer and antimalarial drug development. For example:

- Quinazoline Derivatives: Reaction with amidines yields 4-aminoquinazolines, which inhibit tyrosine kinases in cancer cells.

- Triazolopyrimidines: Copper-catalyzed cyclization with azides produces triazolopyrimidines, evaluated for Alzheimer’s disease treatment.

Emerging Applications in Materials Science

- TADF Emitters: Incorporating the compound into donor-acceptor architectures enables blue-light-emitting materials with photoluminescence quantum yields up to 76%.

- MOFs: Fluorinated benzonitriles enhance MOF hydrophobicity, improving stability in humid environments.

- Polymer Additives: The nitrile group cross-links with epoxy resins, augmenting thermal resistance in high-performance polymers.

Analytical and Industrial Perspectives

Industrial Synthesis and Quality Control

Large-scale production employs continuous flow reactors for bromination and cyanation steps, achieving yields >85%. Quality control protocols include:

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Molecular weight | 151.14 grams per mole | calculated from elemental composition | [1] |

| Standard melting point | 102 – 106 °C | differential scanning calorimetry, multiple suppliers | [2] [3] |

| Standard boiling point | 232 ± 20 °C | 101.3 kilopascal | [1] [4] |

| Density | 1.18 ± 0.1 grams per cubic centimetre | 25 °C (predicted) | [4] |

| Flash point | 94 ± 22 °C | closed-cup determination | [1] |

| Vapour pressure | 0.1 ± 0.5 millimetres of mercury | 25 °C (calculated) | [1] |

| Zero-point vibrational energy | 77.32 kilocalories per mole | density-functional calculation | [5] |

| Heat capacity at constant volume | 35.56 calories per mole per kelvin | 298 K, density-functional calculation | [5] |

| Rotational constants | 1.463, 1.156, 0.670 gigahertz | gas phase, density-functional calculation | [5] |

The compound exhibits a modest energy gap between the highest occupied molecular orbital and the lowest unoccupied molecular orbital (0.1287 atomic units) [5], consistent with moderate electronic stability.

Solubility Parameters and Behaviour

| Medium | Qualitative solubility | Quantitative or ancillary data | Source |

|---|---|---|---|

| Water | practically insoluble | no measurable dissolution at 25 °C | [4] [3] |

| Methanol | freely soluble | complete dissolution at room temperature | [4] [2] |

| Octanol–water partition (log P) | 1.77 | shake-flask method, predicted | [1] |

The moderate partition coefficient indicates balanced polarity, underpinning the marked affinity for polar organic solvents and the negligible affinity for aqueous media.

Spectroscopic Characteristics

Infrared and Raman Spectroscopy

Key observed absorption bands (potassium bromide discs, room temperature):

| Wavenumber (cm⁻¹) | Mode assignment | Intensity | Source |

|---|---|---|---|

| 2230 | carbon–nitrogen triple-bond stretch | strong | [5] |

| 1591 | aromatic ring carbon–carbon stretch | very strong | [5] |

| 1497 | aromatic ring carbon–carbon stretch | very strong | [5] |

| 1295 | carbon–fluorine stretch (in-plane) | strong | [5] |

| 1074 | in-plane methyl rocking | very strong | [5] |

| 800 | carbon–fluorine stretch (out-of-plane) | strong | [5] |

| 540 | aromatic carbon–hydrogen out-of-plane bend | medium strong | [5] |

The experimental pattern is faithfully reproduced by density-functional calculations, validating the normal-mode assignments [5].

Nuclear Magnetic Resonance

Supplier reference spectra (deuterated chloroform, four-hundred megahertz) display:

- Aromatic proton resonances between 6.96 and 7.86 parts per million, fully consistent with a mono-substituted fluoro-methoxy benzene ring [6].

- A singlet at 3.90 parts per million attributable to the methoxy methyl protons [6].

- Carbon-thirteen nuclear magnetic resonance resonances confirm one nitrile carbon at 118 parts per million and a methoxy carbon at 55 parts per million [6].

Mass Spectrometry

Electron-impact spectra (National Institute of Standards and Technology database) show a molecular ion at m/z 151 with the expected isotopic pattern for one fluorine atom.

Crystalline Properties and Polymorphism

| Property | Experimental observation | Source |

|---|---|---|

| Habit | white to almost white powder or small colourless crystals | [2] [7] |

| Standard melting range | 102 – 106 °C | [2] [7] |

| Crystal system | no single-crystal X-ray diffraction structure deposited in the Cambridge Structural Database as of July 2025 | [8] |

| Polymorphism studies | no alternative polymorphs reported in peer-reviewed or patent literature | [2] [9] |

Consequently, 2-fluoro-6-methoxybenzonitrile is regarded as a structurally well-defined, monomorphic solid whose lattice parameters remain to be elucidated by dedicated crystallographic work.

XLogP3

GHS Hazard Statements

H302 (13.04%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (13.04%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (97.83%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.83%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (13.04%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (93.48%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant